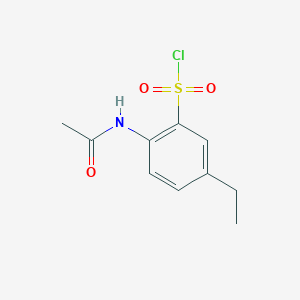

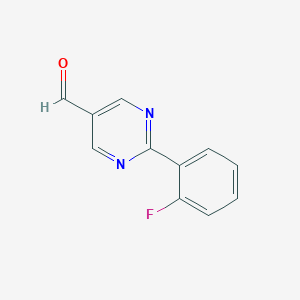

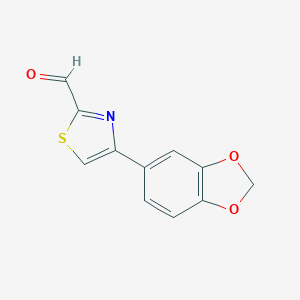

![molecular formula C9H8N2OS B113390 2-Amino-4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-3-carbonitril CAS No. 98899-30-0](/img/structure/B113390.png)

2-Amino-4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-3-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with a molecular formula of C9H8N2OS and a molecular weight of 192.24 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring fused to a benzene ring, with an amino group and a nitrile group attached.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: The compound is also explored for its potential use in the synthesis of other valuable chemicals and intermediates.

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . It inhibits inflammation stimulated by Lipopolysaccharides from E. coli (LPSEc) in macrophages .

Biochemical Pathways

The activation of NRF2 leads to the transcription of antioxidant response element (ARE)-bearing genes that coordinate the cellular defense against oxidative stress . This results in the inhibition of inflammation, particularly in macrophages .

Pharmacokinetics

The compound is moderately stable in liver microsomes . .

Result of Action

The activation of NRF2 and the subsequent transcription of ARE-bearing genes help the cell combat oxidative stress . This results in the inhibition of LPSEc-stimulated inflammation in macrophages .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its stability in liver microsomes suggests it may be affected by metabolic processes in the liver . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-cyclohexanedione with malononitrile in the presence of ammonium acetate, which leads to the formation of the desired compound . The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- 2-Amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile

- 2-Amino-4,5,6,7-tetrahydro-7-oxo-Benzo[b]thiophene-3-carbonitril

Uniqueness

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a nitrile group.

Eigenschaften

IUPAC Name |

2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-4-6-5-2-1-3-7(12)8(5)13-9(6)11/h1-3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZNDMVUUNFZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546220 |

Source

|

| Record name | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98899-30-0 |

Source

|

| Record name | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile allow it to form complexes with metals like Palladium(II) and Silver(I)? What is the significance of these complexes in terms of anticancer activity?

A1: 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile possesses both nitrogen and sulfur donor atoms within its structure. These atoms can readily coordinate with metal ions like Palladium(II) and Silver(I) to form stable complexes. [, ] The research suggests that the formation of these metal complexes significantly enhances the compound's anticancer activity. While the exact mechanism is not fully elucidated in the provided research, it is proposed that the increased activity may be linked to the complexes' ability to ionize in aqueous solutions, potentially influencing their interaction with biological targets within cancer cells. [, ]

Q2: What spectroscopic techniques were used to characterize the Palladium(II) and Silver(I) complexes with 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile?

A2: The research employed a variety of spectroscopic methods to confirm the formation and characterize the structure of the Palladium(II) and Silver(I) complexes. These techniques include:

- Infrared Spectroscopy (IR): IR spectroscopy was used to analyze changes in vibrational frequencies associated with specific functional groups upon complexation. [, ]

- UV-Visible Spectroscopy: This technique helped to identify electronic transitions within the complexes and provided insights into their electronic structure. [, ]

- ¹³C Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy offered information about the carbon backbone of the ligand and any changes in the chemical environment of the carbon atoms upon complexation. [, ]

- Mass Spectrometry (MS): MS provided information about the molecular weight of the synthesized complexes, confirming their composition. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

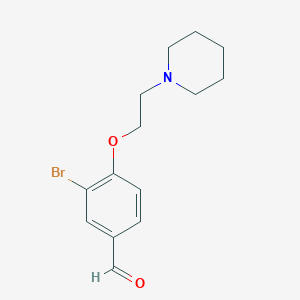

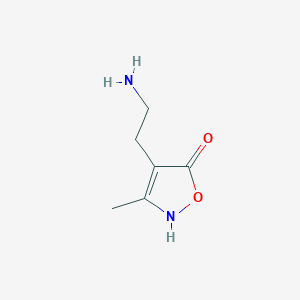

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

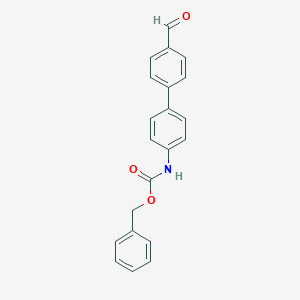

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

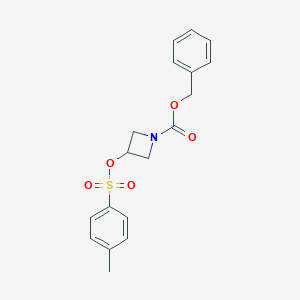

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)